molecular formula C16H11F3N2O2S B2760217 2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline CAS No. 338977-88-1

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline

Cat. No. B2760217
CAS RN: 338977-88-1
M. Wt: 352.33
InChI Key: NMPMVBMVLVNMSZ-UHFFFAOYSA-N
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Description

2-{[3-(Trifluoromethyl)benzyl]sulfonyl}quinoxaline, also known as TQS, is a chemical compound that has gained significant attention in scientific research due to its potential use as an inhibitor in various biological processes. It is a quinoxaline derivative, which is a class of heterocyclic compounds that have been found to exhibit a wide range of biological activities. TQS has been studied extensively for its ability to inhibit certain enzymes and receptors, making it a promising candidate for drug development.

Scientific Research Applications

Catalysis

T. Imamoto et al. (2012) developed rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. Their findings demonstrate the utility of these ligands, including quinoxaline derivatives, in producing chiral pharmaceutical ingredients with high enantioselectivity and catalytic activity (Imamoto et al., 2012).

Green Synthesis

S. Alavi et al. (2017) reported a green synthesis method for novel quinoxaline sulfonamides with antibacterial activity. This method features catalyst-free conditions and evaluates the antibacterial activities of the synthesized compounds against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Pharmaceutical Applications

A study by A. V. Didenko et al. (2015) highlighted the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, including a range of derivatives with potential pharmaceutical applications. These derivatives were prepared starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one and were evaluated for various biological activities (Didenko et al., 2015).

Antimicrobial Activity

Mónica Vieira et al. (2014) studied the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains. Their findings suggest the potential of these compounds as new drugs for antimicrobial chemotherapy, highlighting their significant activity and low toxicity (Vieira et al., 2014).

properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)12-5-3-4-11(8-12)10-24(22,23)15-9-20-13-6-1-2-7-14(13)21-15/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPMVBMVLVNMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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